

A Technical Guide to Cy3-PEG-Thiol: Sourcing and Application for Researchers

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Compound of Interest

Compound Name: Cy3-PEG-Thiol

Cat. No.: B15557158

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This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of **Cy3-PEG-Thiol**, a fluorescent labeling reagent critical for advancements in bioconjugation, cellular imaging, and targeted drug delivery. This document outlines reliable suppliers, key quality control parameters, detailed experimental protocols, and the fundamental workflows for its application.

Reliable Suppliers and Manufacturers of Cy3-PEG-Thiol

A variety of life science companies specialize in the synthesis and provision of high-quality **Cy3-PEG-Thiol**. For researchers, selecting a reliable supplier is paramount to ensure the reproducibility and accuracy of their experimental results. Key considerations when choosing a supplier include the purity of the compound, the range of polyethylene glycol (PEG) linker molecular weights offered, and the availability of detailed quality control documentation, such as a Certificate of Analysis (CoA) with NMR and HPLC data.

Leading suppliers in this space include Biopharma PEG, Nanocs, MedchemExpress, and Ruixibiotech. These companies offer a range of **Cy3-PEG-Thiol** products with varying PEG linker lengths to suit diverse research needs, from labeling small molecules to large biologics.

Quantitative Data Presentation

To facilitate an informed selection process, the following table summarizes the key quantitative specifications of **Cy3-PEG-Thiol** from prominent suppliers.

Supplier	Purity	Available PEG Molecular Weights (Da)	Excitation Max (nm)	Emission Max (nm)	Quality Control
Biopharma PEG	≥95% [1]	2k, 3.4k, 5k [1]	~550 [1]	~570 [1]	Certificate of Analysis available
Nanocs	>95%	1k, 2k, 3.4k, 5k, 10k, 20k	~550 [2]	~570 [2]	Product Data Sheet available [2]
MedchemExpress	>98% (by NMR for similar products) [3]	2k, 3.4k, 5k	~550 [4]	~570	Certificate of Analysis and Data Sheet available [4]
Ruixibiotech	>90%	1k, 2k, 3.4k, 5k, 10k [5]	~550	~570	MSDS available
BroadPharm	95% (for similar Cy3-PEG products) [6]	Various	~555 [6]	~570 [6]	NMR and SDS available [6]

Experimental Protocols

The primary application of **Cy3-PEG-Thiol** is its covalent attachment to other molecules, a process known as bioconjugation. The thiol (-SH) group on the PEG linker readily reacts with maleimide groups to form a stable thioether bond. This section provides a detailed methodology for a typical thiol-maleimide conjugation reaction.

Materials and Reagents

- **Cy3-PEG-Thiol**
- Maleimide-functionalized molecule (e.g., protein, antibody, or nanoparticle)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds in proteins.
- Quenching reagent: Small molecule thiol such as L-cysteine or β -mercaptoethanol.
- Purification system: Size-exclusion chromatography (SEC) or dialysis.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents.

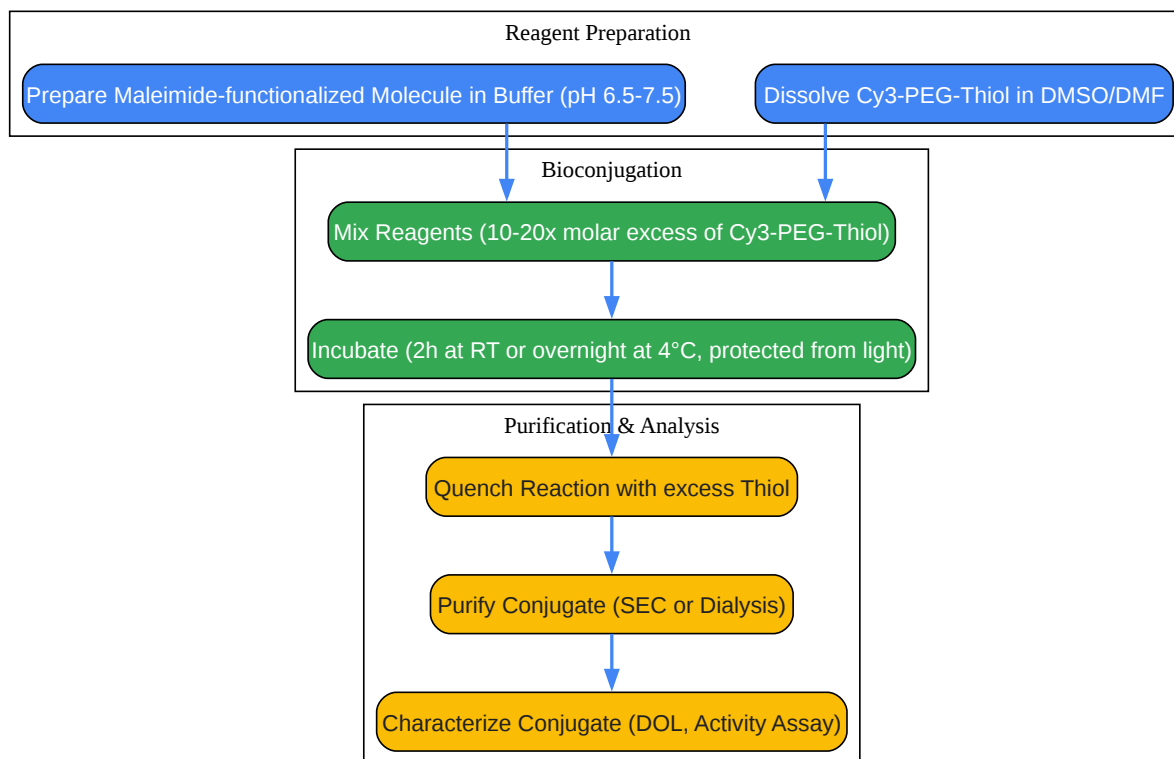
Experimental Procedure

- Preparation of the Maleimide-Functionalized Molecule:
 - Dissolve the maleimide-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
 - If the molecule is a protein with internal disulfide bonds that need to be reduced to expose free thiols for other purposes (not for this conjugation), treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: This step is for exposing thiols on the target molecule if it doesn't already have a free thiol and is being conjugated to a maleimide-functionalized partner. For labeling a maleimide with **Cy3-PEG-Thiol**, this step is not necessary for the Cy3 reagent.
- Preparation of **Cy3-PEG-Thiol** Solution:
 - Allow the vial of **Cy3-PEG-Thiol** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **Cy3-PEG-Thiol** in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

- Bioconjugation Reaction:
 - Add a 10-20 fold molar excess of the dissolved **Cy3-PEG-Thiol** to the solution of the maleimide-functionalized molecule.
 - Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for specific applications.
- Quenching the Reaction:
 - To stop the reaction, add a small molecule thiol (e.g., L-cysteine or β -mercaptoethanol) at a final concentration of 10-100 fold molar excess over the starting maleimide concentration. Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted **Cy3-PEG-Thiol** and quenching reagents by size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the conjugated molecule.
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
 - The functionality of the labeled molecule should be assessed using an appropriate activity assay.

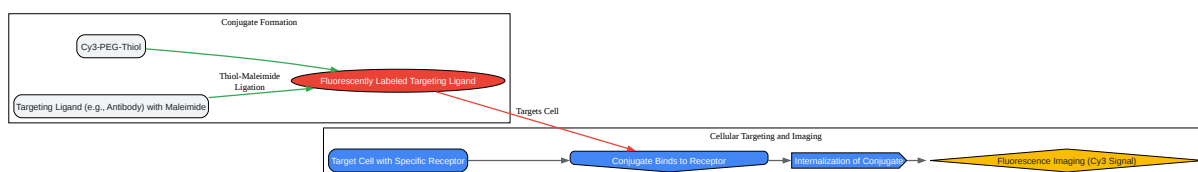
Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of **Cy3-PEG-Thiol**.



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*Experimental workflow for labeling a maleimide-functionalized molecule with **Cy3-PEG-Thiol**.*



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Conceptual diagram of **Cy3-PEG-Thiol** application in targeted drug delivery and cellular imaging.

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